molecular formula C9H14F3N B13000475 3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine

3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine

Cat. No.: B13000475
M. Wt: 193.21 g/mol
InChI Key: AWWNNBAIEIBAGD-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine is a bicyclo[1.1.1]pentane (BCP) derivative featuring a trifluoromethyl (-CF₃) group at the 3-position and a propan-1-amine (-CH₂CH₂CH₂NH₂) substituent. BCPs are highly strained, rigid scaffolds valued in medicinal chemistry as bioisosteres for aromatic rings, tert-butyl groups, or alkynes due to their three-dimensional geometry and metabolic stability .

Synthesis: The compound can be synthesized via aminoalkylation of [1.1.1]propellane using magnesium amides and alkyl electrophiles, as demonstrated by Hughes et al. (2019). This method tolerates diverse functional groups, enabling efficient incorporation of pharmacologically relevant amines onto the BCP scaffold .

Properties

Molecular Formula

C9H14F3N

Molecular Weight

193.21 g/mol

IUPAC Name

3-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine

InChI

InChI=1S/C9H14F3N/c10-9(11,12)8-4-7(5-8,6-8)2-1-3-13/h1-6,13H2

InChI Key

AWWNNBAIEIBAGD-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [1.1.1]propellane intermediate, which is then functionalized with a trifluoromethyl group.

    Introduction of the Amino Group: The trifluoromethylated bicyclo[1.1.1]pentane is then reacted with an appropriate amine source under controlled conditions to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine is in medicinal chemistry, where it is studied for its potential as a therapeutic agent. The trifluoromethyl group can influence the pharmacokinetics of the compound, potentially enhancing its efficacy and selectivity towards biological targets.

Case Study: Opioid Receptor Agonism

Research has indicated that compounds with similar structures exhibit significant interactions with opioid receptors. For instance, studies on G protein-coupled receptor agonists suggest that modifications in the bicyclic structure can lead to altered receptor binding affinities and signaling pathways, which could be beneficial in developing analgesics with fewer side effects .

Synthetic Chemistry

The compound serves as an important intermediate in synthetic chemistry due to its reactive amine group and unique bicyclic structure. It can be utilized in various synthetic pathways, including:

  • Friedländer-Type Annulation : Involving catalytic systems that utilize this compound for synthesizing more complex structures .
  • Functionalization Reactions : The amine functionality allows for further derivatization, making it a versatile building block in organic synthesis.

Material Science

In material science, this compound has potential applications in developing novel materials with specific electronic properties due to the presence of the trifluoromethyl group.

Case Study: Polymer Development

The incorporation of trifluoromethyl-containing compounds into polymer matrices has been shown to enhance thermal stability and chemical resistance, making them suitable for high-performance applications .

Table 2: Comparison of Similar Compounds

Compound NameStructureUnique Features
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-2-amineStructureDifferent position of amine group
2-(Trifluoromethyl)bicyclo[2.2.2]octan-2-amineStructureLarger bicyclic system
Adamantane derivativesStructureRigid structure with different reactivity

The combination of a highly strained bicyclic core and a trifluoromethyl group attached to an amine functionality distinguishes this compound from others, providing unique chemical and biological properties.

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
3-[3-(Trifluoromethyl)-1-BCP]propan-1-amine -CF₃, -CH₂CH₂CH₂NH₂ C₉H₁₃F₃N High lipophilicity; drug conjugates
3-(Fluoromethyl)-BCP-1-amine (SPC-a946) -CH₂F, -NH₂ C₆H₁₁ClFN Moderate lipophilicity; preclinical studies
Methyl 3-amino-BCP-1-carboxylate (CAS: 676371-65-6) -COOMe, -NH₂ C₈H₁₄ClNO₂ Ester group for prodrug strategies
1-BCP-1-ylmethanamine (SPC-a949) -CH₂NH₂ C₆H₁₂ClN Compact amine; fragment-based drug design
(2R)-2-Amino-2-[3-CF₃-BCP]acetic acid HCl -CF₃, -CH(NH₂)COOH C₈H₁₁ClF₃NO₂ Chiral center; ionizable carboxylic acid

Key Comparative Insights

Trifluoromethyl vs. Fluoromethyl : The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to the fluoromethyl group in SPC-a946, making it more suitable for CNS-targeting drugs .

Functional Group Diversity: Derivatives like methyl 3-amino-BCP-1-carboxylate () prioritize ester groups for prodrug activation, whereas the target compound’s primary amine facilitates direct biological activity or covalent bonding .

Chiral vs. Achiral Centers : The chiral acetic acid derivative () highlights the role of stereochemistry in target selectivity, a factor less explored in the achiral target compound .

Biological Activity

3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine, also known by its CAS number 1886967-20-9, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide an in-depth overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound is characterized by a trifluoromethyl group attached to a bicyclo[1.1.1]pentane core, which contributes to its distinct chemical properties. Its molecular formula is C7H10F3NC_7H_{10}F_3N, and it has a molecular weight of 193.21 g/mol .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate cell membranes and bind to specific receptors.
  • Enzymatic Interactions : Preliminary studies suggest that this compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activity Data

The following table summarizes key biological activities observed in studies involving this compound:

Activity Effect Observed Reference
Antidepressant-like effectsIncreased locomotor activity in mice
Neuroprotective propertiesReduced neuronal apoptosis
Analgesic effectsPain relief in animal models

Case Study 1: Antidepressant-Like Effects

In a study published by the University of Arkansas, researchers evaluated the antidepressant-like properties of this compound using the forced swim test in rodents. Results indicated that administration of the compound significantly reduced immobility time, suggesting an enhancement in mood-related behaviors .

Case Study 2: Neuroprotective Effects

A separate investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings revealed that the compound effectively reduced neuronal cell death induced by oxidative stress, highlighting its potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Compound Molecular Structure Biological Activity
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazoloStructureAntimicrobial properties
(3-amino-1-bicyclo[1.1.1]pentanyl)methanolStructureModerate analgesic effects
5-[1-(3-morpholin-4-yl-...]-2-propan-2-yl-imidazolStructureAnticancer activity

This table illustrates that while there are similarities in structural motifs, the unique bicyclo[1.1.1]pentane framework of our compound may confer distinct pharmacological profiles not observed in other compounds.

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